Penicillamine disulfide

Description

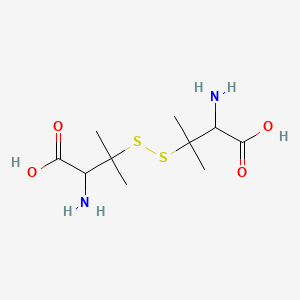

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPKGFSZHXASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-10-7, 20902-45-8 | |

| Record name | Penicillamine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PENICILLAMINE DISULFIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2218J7AI50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Disulfide Bonds in Biological Systems and Chemical Design

Disulfide bonds (R-S-S-R'), covalent linkages formed from the oxidation of two thiol groups, are of paramount importance in biological systems. creative-proteomics.com Primarily formed between two cysteine residues within or between polypeptide chains, these bonds are critical for several reasons:

Structural Stability: Disulfide bonds are instrumental in the formation and stabilization of the three-dimensional structures of proteins. creative-proteomics.commetwarebio.com By creating covalent cross-links, they help maintain the correct folding and conformational integrity of proteins, particularly those that are secreted or exist in the harsh extracellular environment. metwarebio.comnih.gov This stability is crucial for a protein's biological activity and its resistance to denaturation from changes in temperature or pH. metwarebio.com The number of disulfide bonds often correlates with the robustness of a protein's conformation. creative-proteomics.com

Redox Regulation: Beyond their structural role, disulfide bonds can act as redox-sensitive switches. metwarebio.com The formation and breakage of these bonds can modulate a protein's activity in response to the cellular redox environment, allowing cells to adapt to oxidative stress. metwarebio.comnih.gov This dynamic nature makes them key players in cellular signaling and homeostasis. nih.gov

Protein Folding: In the endoplasmic reticulum, the formation of disulfide bonds is an essential part of the oxidative folding process for many proteins, ensuring they achieve their correct functional shape. metwarebio.com

In the realm of chemical design, the properties of disulfide bonds are harnessed for various applications. Their relative stability, coupled with their susceptibility to reduction via thiol-disulfide exchange, makes them attractive for the design of bioreductive prodrugs and drug delivery systems. rsc.org Furthermore, the incorporation of disulfide linkages into synthetic molecules, such as glycomimetics, can enhance biological activity by allowing for conformational flexibility. rsc.org

Penicillamine Disulfide As a Model Thiol Disulfide System in Biochemical Investigations

Penicillamine (B1679230) disulfide, also known as 3,3'-dithiodi-D-valine, serves as a valuable model system for investigating the chemistry of thiol-disulfide exchange reactions. cdnsciencepub.com Its unique structure, featuring two methyl groups on the β-carbon adjacent to the sulfur atom, provides significant steric hindrance. cdnsciencepub.comcdnsciencepub.com This steric bulk distinguishes it from less hindered disulfides like glutathione (B108866) disulfide and cystine, influencing its reactivity and making it a useful tool for probing the steric effects in biological reactions. cdnsciencepub.comcdnsciencepub.com

Studies have utilized penicillamine and its disulfide to understand the kinetics and equilibria of thiol/disulfide exchange. cdnsciencepub.comcdnsciencepub.com For instance, research has shown that in reactions with glutathione disulfide, the formation of the mixed disulfide (penicillamine-glutathione) is followed by a much slower step to form penicillamine disulfide, indicating a low tendency for penicillamine to form its symmetrical disulfide. cdnsciencepub.com This is attributed to the steric hindrance from the methyl groups. cdnsciencepub.com

The interaction of penicillamine with cystine, the disulfide of cysteine, is another area of significant investigation. cdnsciencepub.com This reaction is fundamental to understanding its mechanism of action in certain metabolic disorders. cdnsciencepub.com The formation of the more soluble penicillamine-cysteine mixed disulfide from the less soluble cystine is a key therapeutic principle. cdnsciencepub.com By studying the kinetics of this reaction at different pH levels, researchers have been able to identify the reactive species involved. cdnsciencepub.com

| Compound | Molecular Formula | Key Structural Feature | Significance in Model Systems |

|---|---|---|---|

| This compound | C10H20N2O4S2 | Steric hindrance from two methyl groups near the disulfide bond | Models the impact of steric effects on thiol-disulfide exchange reactions. cdnsciencepub.comcdnsciencepub.com |

| Glutathione Disulfide | C20H32N6O12S2 | Less sterically hindered disulfide | Used as a reference to compare the reactivity of this compound. cdnsciencepub.com |

| Cystine | C6H12N2O4S2 | Disulfide of the proteinogenic amino acid cysteine | Its reaction with penicillamine is a model for therapeutic mechanisms. cdnsciencepub.com |

Historical Context of Penicillamine Research in Fundamental Biochemical Sciences

Classical and Contemporary Synthesis Routes of Penicillamine Disulfide

The synthesis of this compound can be achieved through several routes, ranging from classical oxidation reactions to its formation as a byproduct in industrial processes.

Classical Oxidation: The most direct method for synthesizing this compound is the oxidation of D-penicillamine. Controlled oxidation using chemical oxidants like hydrogen peroxide (H₂O₂) in aqueous media is a common laboratory-scale approach. A typical procedure involves dissolving D-penicillamine in water, adjusting the pH to a neutral or slightly alkaline range (pH 7–8) with a base such as sodium hydroxide, and then adding a stoichiometric amount of 30% hydrogen peroxide. The reaction mixture is typically stirred at room temperature for an extended period, for example 24 hours, to ensure complete conversion. This method can yield this compound with purities exceeding 90% after crystallization.

Another classical approach is air oxidation in a basic solution, where dissolved oxygen acts as the oxidant. sci-hub.se While simpler, this method can be slower and may offer less control over the reaction compared to using a defined chemical oxidant.

Thiol-Disulfide Exchange: this compound can also be synthesized via thiol-disulfide exchange reactions. For instance, reacting D-penicillamine with glutathione (B108866) disulfide (GSSG) at neutral pH leads to the formation of this compound and reduced glutathione (GSH). This biomimetic route is driven by the thermodynamic stability of the resulting disulfide bonds.

Formation as a Byproduct: In the industrial production of D-penicillamine, this compound is often an undesired impurity. chemicalbook.com Two main industrial routes to D-penicillamine are the semi-synthetic degradation of penicillins and the fully synthetic Asinger process. In the former, hydrolysis of penicillin G or V salts can lead to oxidative side reactions that form the disulfide. Similarly, during the Asinger process, which involves the reaction of isobutyraldehyde, sulfur, ammonia, and hydrogen cyanide, oxidative conditions can lead to the formation of this compound as a byproduct.

Below is a table summarizing the conditions under which this compound can be formed.

| Method | Reactants/Starting Materials | Key Conditions | Product Purity/Yield | Reference |

| Chemical Oxidation | D-penicillamine, Hydrogen Peroxide | pH 7-8, 25°C, 24 hours | >90% | |

| Thiol-Disulfide Exchange | D-penicillamine, Glutathione Disulfide | Neutral pH | Equilibrium-driven | |

| Byproduct in Penicillin Degradation | Penicillin G or V salts | Alkaline hydrolysis, oxidative side reactions | 0.5-0.8% impurity | |

| Byproduct in Asinger Process | Isobutyraldehyde, Sulfur, Ammonia, HCN | Oxidative conditions during hydrolysis/resolution | Variable |

Synthesis of Penicillamine-Containing Mixed Disulfides

The formation of mixed disulfides, where penicillamine is linked to another thiol-containing molecule, is a key reaction in both its biological activity and its application in synthetic chemistry. These reactions typically proceed through thiol/disulfide exchange mechanisms. sci-hub.secdnsciencepub.com

A prominent example is the reaction of penicillamine with cystine (the disulfide of cysteine). This reaction occurs in a stepwise manner. In the first step, penicillamine reacts with cystine to form the mixed disulfide of penicillamine and cysteine (Cys-S-S-Pen) and a molecule of cysteine. In the second step, another molecule of penicillamine can react with the mixed disulfide to yield this compound and another molecule of cysteine. cdnsciencepub.com The equilibrium of these reactions is influenced by the steric hindrance of the penicillamine methyl groups, which makes the formation of the symmetrical this compound less favorable than what would be predicted by a random distribution. cdnsciencepub.com

Similarly, penicillamine can form mixed disulfides with other biologically relevant thiols like glutathione. The reaction between D-penicillamine and glutathione disulfide (GSSG) at physiological pH (7.4) initially forms the penicillamine-glutathione mixed disulfide. The kinetics and equilibria of these reactions have been studied, revealing that the reactive species are typically the thiolate anion of penicillamine and the protonated forms of the disulfides. cdnsciencepub.com

The synthesis of these mixed disulfides is often performed in solution by reacting the desired thiol with a symmetrical disulfide or vice versa. The reaction conditions, such as pH and temperature, can be tuned to favor the formation of the mixed disulfide. For example, the penicillamine-glutathione mixed disulfide can be prepared by reacting D-penicillamine with GSSG under a nitrogen atmosphere at elevated temperatures (65–130°C).

The following table provides examples of synthesized penicillamine-containing mixed disulfides.

| Mixed Disulfide | Reactants | Reaction Type | Key Findings | Reference |

| Penicillamine-Cysteine Disulfide | D-Penicillamine and Cystine | Thiol/Disulfide Exchange | Stepwise reaction, sterically influenced equilibrium. | cdnsciencepub.com |

| Penicillamine-Glutathione Disulfide | D-Penicillamine and Glutathione Disulfide | Thiol/Disulfide Exchange | Formation of an intermediate mixed disulfide at pH 7.4. | |

| Penicillamine-Homocysteine Disulfide | D-Penicillamine and Homocystine | Thiol/Disulfide Exchange | Studied at neutral pH. | cdnsciencepub.com |

Strategies for Incorporating Penicillamine Residues into Peptidic Scaffolds

The incorporation of penicillamine into peptides is a powerful tool for controlling their three-dimensional structure, particularly the connectivity of disulfide bonds. This is achieved through solid-phase peptide synthesis (SPPS) using appropriately protected penicillamine amino acid derivatives. For Fmoc-based SPPS, Fmoc-Pen(Trt)-OH is a commonly used building block, where the trityl (Trt) group protects the thiol side chain. google.com

Orthogonal Disulfide Pairing Approaches Utilizing Penicillamine for Controlled Folding

A significant advancement in peptide synthesis is the use of orthogonal disulfide pairing, a strategy that directs the formation of specific disulfide bonds in peptides containing multiple cysteine residues. Penicillamine plays a crucial role in this approach due to the thermodynamic preference for the formation of mixed cysteine-penicillamine (Cys-Pen) disulfide bonds over the corresponding homodimers (Cys-Cys or Pen-Pen). researchgate.netnih.gov This preference is attributed to the steric hindrance imposed by the gem-dimethyl groups of penicillamine.

When a peptide containing an equal number of cysteine and penicillamine residues is subjected to oxidative folding conditions, the formation of Cys-Pen bridges is highly favored. nih.gov This strategy allows for a significant reduction in the number of possible disulfide isomers, simplifying the purification of the final product and ensuring a higher yield of the desired, biologically active conformation. nih.gov

A notable application of this principle is in the synthesis of endothelin-1 (B181129) (ET-1) analogues. ET-1 is a 21-amino acid peptide with two disulfide bonds. By replacing specific cysteine residues with penicillamine, the regioselectivity of disulfide bond formation can be controlled. For instance, air oxidation of [Pen³,¹⁵, Nle⁷]-ET-1 resulted in a greater than 22:1 ratio of the correct isomer (1-15, 3-11) over other possible isomers. nih.gov

The following table illustrates the effect of penicillamine substitution on the disulfide isomer distribution in endothelin-1 analogues.

| Peptide Analogue | Oxidation Conditions | Isomer Ratio (Correct : Incorrect) | Reference |

| [Pen¹¹, Nle⁷]-ET-1 | Air, aqueous NH₄OH | > 12:1 | nih.gov |

| [Pen³,¹⁵, Nle⁷]-ET-1 | Air, aqueous NH₄OH | > 22:1 | nih.gov |

| [Pen¹,¹⁵, Nle⁷]-ET-1 | Air, aqueous NH₄OH | 1:4 (Favored unnatural isomer) | nih.gov |

Directed Oxidative Folding Mechanisms in Peptide Synthesis with Penicillamine Analogues

The principle of orthogonal Cys-Pen pairing directly informs the strategy of directed oxidative folding. By strategically placing penicillamine residues within a peptide sequence, the folding pathway can be guided towards a specific disulfide connectivity. This is particularly valuable for the synthesis of complex disulfide-rich peptides, such as conotoxins, which can have numerous potential disulfide isomers. nih.gov

The mechanism relies on the kinetic and thermodynamic control of disulfide bond formation. Under kinetic control, the formation of Pen-Pen disulfide bonds is disfavored due to steric hindrance. researchgate.net Under thermodynamic equilibrium, Cys-Pen disulfide pairs are more stable than either Cys-Cys or Pen-Pen pairs. nih.gov

This strategy has been successfully applied to direct the folding of analogues of the inhibitory cystine knot (ICK) peptide ProTx-II. Replacing three of the six cysteine residues with penicillamine can theoretically reduce the number of possible disulfide isomers from 15 to 6. nih.gov By placing penicillamine residues at specific positions, the folding can be directed away from misfolded intermediates that act as kinetic traps, leading to a higher yield of the correctly folded peptide. nih.gov

The synthesis of homogeneous this compound cross-linked polypeptides has also been achieved through iterative reducible ligation. This method utilizes thiazolidine-masked cysteine and penicillamine residues, allowing for the controlled, stepwise formation of Cys-Pen, Pen-Cys, or Pen-Pen disulfide bonds. nih.gov

High-Resolution Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

High-resolution spectroscopy provides invaluable insights into the structural and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy are instrumental in characterizing this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing this compound Species and Their Equilibria

High-resolution ¹H-NMR spectroscopy is a powerful, non-invasive technique for the direct characterization of penicillamine and its disulfide forms in biological samples like intact erythrocytes and urine. nih.govnih.gov This method requires minimal sample preparation and can be used for qualitative analysis, such as observing the formation of this compound from its parent compound. nih.gov

In studies of oxidation-reduction chemistry, ¹H-NMR has been used to monitor the oxidation of penicillamine to this compound and other mixed disulfides. nih.gov For instance, in erythrocyte studies, specific resonances in the high-resolution ¹H-NMR spectrum indicate the formation of penicillamine-glutathione mixed disulfide (PSSG) when cells are under oxidative stress. nih.gov The binding and exchange dynamics of penicillamine with macromolecules like serum albumin can also be investigated using ¹H-NMR, revealing the formation of mixed disulfides such as penicillamine-cysteine mixed disulfide. drugbank.comnih.gov

Both ¹H and ¹³C NMR spectroscopy are pivotal in studying the complex acid-base and redox equilibria involving this compound. cdnsciencepub.comsemmelweis.hursc.org These techniques allow for the determination of microscopic acid dissociation constants and the characterization of the different protonation states of the molecule. cdnsciencepub.com For example, ¹³C NMR can be used to characterize the acid-base chemistry of the ammonium (B1175870) groups in mixed disulfides of penicillamine. cdnsciencepub.com Quantitative NMR methods have been successfully applied to analyze the thiol-disulfide redox equilibria between penicillamine and glutathione, enabling the decomposition of pH-dependent conditional constants into pH-independent microscopic redox equilibrium constants. semmelweis.hursc.org

Kinetic studies employing ¹H-NMR have shed light on the rates and mechanisms of thiol/disulfide exchange reactions. cdnsciencepub.comresearchgate.netcdnsciencepub.com These studies have identified the reactive species in the oxidation of penicillamine and have shown that steric hindrance from the methyl groups adjacent to the sulfur atom influences the reaction rates and equilibria. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 1: Representative ¹H-NMR Chemical Shifts for Penicillamine and Related Disulfides

| Compound | Protons | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| Penicillamine | Methyl (-CH₃) | 1.44, 1.53 | researchgate.net |

| Methine (-CH) | 3.65 | researchgate.net | |

| This compound | Methyl (-CH₃) | 1.42, 1.51, 1.73, 1.79 | researchgate.net |

| Methine (-CH) | 3.77, 3.98 | researchgate.net |

This table is generated based on available data and may not be exhaustive.

Vibrational (FTIR) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Functional Group Analysis and Conjugation Studies

While specific detailed studies focusing solely on the FTIR, UV-Vis, and fluorescence spectroscopy of this compound are not extensively available in the provided search results, the principles of these techniques are fundamental to its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), amine (N-H bending), and the disulfide (S-S) bond. The S-S stretching vibration is typically weak and appears in the 540-500 cm⁻¹ region of the spectrum. Comparing the FTIR spectrum of penicillamine with that of this compound would reveal the disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) from the parent thiol, confirming the formation of the disulfide bond.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The disulfide bond in this compound is expected to have a weak absorption band in the UV region, typically around 250 nm. This absorption is due to the n → σ* transition of the lone pair electrons on the sulfur atoms to the antibonding orbital of the S-S bond.

Fluorescence Spectroscopy: this compound itself is not inherently fluorescent. However, fluorescence techniques can be employed for its indirect detection. This often involves derivatization with a fluorescent tag, which then allows for highly sensitive quantification, particularly in complex biological matrices.

Mass Spectrometry for Identification, Molecular Weight Determination, and Peptide Mapping Involving Penicillamine Disulfides

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and related compounds.

Fast atom bombardment (FAB) tandem mass spectrometry (MS/MS) has been used to study the fragmentation of disulfide-containing peptides like [Pen]-enkephalin. nih.gov This technique provides detailed information about the peptide sequence and the location of the disulfide bond. Collisionally activated dissociation (CAD) of the protonated molecule of [Pen]-enkephalin yields numerous fragment ions, primarily resulting from the cleavage of the peptide backbone with an "unsymmetric" cleavage of the disulfide bond. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful methods for the analysis of penicillamine and its metabolites, including this compound, in biological fluids. regulations.gov These techniques offer high sensitivity and specificity, allowing for the quantification of different species even at low concentrations. For instance, LC-MS/MS data has been used to assess the stability of penicillamine and its disulfides in plasma. regulations.gov

Electrospray ionization (ESI) mass spectrometry has been employed to characterize various homo- and heterodimeric disulfides of biologically relevant thiols, including penicillamine. This technique is crucial for identifying mixed disulfides formed in biological systems.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for analyzing larger molecules and complexes. It has been used to determine the core size of penicillamine-protected gold nanoclusters and to characterize the fractions obtained during purification. beilstein-journals.org

Advanced Chromatographic and Electrophoretic Separation Methodologies

Chromatographic and electrophoretic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, including biological samples and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis and Purity Assessment

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of penicillamine and its disulfides. nih.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Various HPLC methods have been developed, often employing reversed-phase columns and electrochemical or UV detection.

Reversed-phase ion-pairing liquid chromatography with electrochemical detection is a sensitive method for the simultaneous determination of D-penicillamine, this compound, and penicillamine-glutathione mixed disulfide in biological samples like plasma, erythrocytes, and urine. nih.gov In this method, disulfides are often reduced at an upstream electrode and then detected as their corresponding thiols at a downstream electrode. nih.govresearchgate.net The detection limit for this compound using this method has been reported to be in the picomole range. nih.govresearchgate.net

HPLC with UV detection is another common approach. researchgate.net The choice of mobile phase, such as a mixture of an acetate (B1210297) buffer and methanol (B129727), and the detection wavelength are optimized to achieve good separation and sensitivity. researchgate.net HPLC methods are crucial for assessing the purity of penicillamine and for quantifying its impurities, including this compound. researchgate.netlgcstandards.com Stability-indicating HPLC methods have been developed to separate penicillamine from its degradation products. researchgate.net

Table 2: Example of HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | SUPELCOSIL™ LC-18 (150 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.05 mol·L⁻¹ sodium acetate buffer (pH 5.6) and methanol (100:8) | researchgate.net |

| Flow Rate | 1 mL·min⁻¹ | researchgate.net |

| Detection | UV at 320 nm | researchgate.net |

| Column | Reversed-phase ion-pairing | nih.gov |

This table provides examples of HPLC conditions and is not exhaustive.

Gas Chromatography (GC) Applications in this compound Research and Related Compounds

Gas chromatography (GC) has also been utilized for the analysis of D-penicillamine disulfide. nih.govsigmaaldrich.com This technique often requires derivatization of the analyte to increase its volatility and thermal stability. A flame ionization detector (FID) is commonly used for detection. sigmaaldrich.com While less common than HPLC for this specific compound, GC can be a valuable tool, particularly for the analysis of certain derivatives or in specific research applications. nih.gov For instance, a GC assay has been described for the determination of D-penicillamine disulfide and L-cysteine D-penicillamine disulfide in urine and plasma. nih.gov

Capillary Zone Electrophoresis (CZE) for Purity, Stereoisomeric Analysis, and Thiol-Disulfide Quantitation of this compound

Capillary Zone Electrophoresis (CZE) has emerged as a powerful analytical technique for the comprehensive analysis of penicillamine and its derivatives, including this compound. Its high resolving power, minimal sample consumption, and rapid analysis times make it particularly suitable for assessing the purity of this compound, resolving its stereoisomers, and quantifying the intricate balance between thiol and disulfide forms. nih.govcreative-proteomics.com

Purity Analysis

CZE is highly effective in separating penicillamine from its primary impurity, this compound. This separation is crucial for the quality control of pharmaceutical formulations. nih.gov The fundamental principle of CZE relies on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. creative-proteomics.com Penicillamine, with its free thiol group, and this compound possess distinct charge-to-size ratios, enabling their separation into discrete peaks.

A common approach involves using a simple background electrolyte, such as a phosphate (B84403) buffer at a low pH (e.g., pH 2.5). nih.gov Under these acidic conditions, the carboxyl groups are protonated, and the amino groups are positively charged, leading to effective electrophoretic mobility differences. Detection is typically carried out using UV absorbance, often at a wavelength of 200 nm, which allows for the simultaneous monitoring of both penicillamine and its disulfide form. nih.gov The presence of this compound as an impurity in D-penicillamine pharmaceuticals can be reliably checked using this method. nih.govresearchgate.net

Table 1: Exemplary CZE Conditions for Purity Analysis of Penicillamine and this compound

| Parameter | Condition | Reference |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer | nih.gov |

| pH | 2.5 | nih.gov |

| Detection Wavelength | 200 nm | nih.gov |

| Analyte(s) | Penicillamine, this compound | nih.gov |

This interactive table summarizes typical experimental parameters for the CZE-based purity analysis of penicillamine, allowing for the detection of this compound as an impurity.

Stereoisomeric Analysis

The separation of the D- and L-enantiomers of penicillamine is of significant pharmacological importance. CZE, when coupled with chiral selectors, provides an elegant solution for this analytical challenge. nih.gov Cyclodextrins are frequently employed as chiral selectors in the running buffer. These cyclic oligosaccharides form transient inclusion complexes with the penicillamine enantiomers, leading to differences in their electrophoretic mobilities and enabling their separation.

For instance, the use of β-cyclodextrin as a chiral selector in the running buffer has been shown to achieve the enantioseparation of D- and L-penicillamine. nih.gov To enhance the resolution and achieve baseline separation, a chiral ion-pairing reagent, such as (+)-camphor-10-sulfonic acid, can be added to the buffer system. nih.gov This validated enantioselective CZE method is crucial for evaluating the presence of the toxic L-penicillamine enantiomer in pharmaceutical preparations of D-penicillamine. nih.gov Another study demonstrated successful chiral separation after derivatizing the enantiomers with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and using sulfated-β-cyclodextrin as the chiral selector. researchgate.net

Table 2: CZE Method for Stereoisomeric Analysis of Penicillamine

| Parameter | Condition | Reference |

| Chiral Selector | β-cyclodextrin | nih.gov |

| Chiral Ion-Pairing Reagent | (+)-Camphor-10-sulfonic acid | nih.gov |

| Derivatizing Agent | 1-chloro-2,4-dinitrobenzene (CDNB) | researchgate.net |

| Alternative Chiral Selector | Sulfated-β-cyclodextrin (S-β-CD) | researchgate.net |

| Buffer | 50 mM Borate Solution (pH 9.5) with 25 mM S-β-CD | researchgate.net |

| Applied Voltage | 20 kV | researchgate.net |

| Detection Wavelength | 202 nm | researchgate.net |

This interactive table outlines key parameters for the CZE-based stereoisomeric analysis of penicillamine, highlighting the use of chiral selectors and derivatization agents.

Thiol-Disulfide Quantitation

The quantitation of the various forms of penicillamine, including the reduced thiol (penicillamine), the disulfide (this compound), and mixed disulfides (e.g., penicillamine-cysteine disulfide), is essential for understanding its in vivo behavior and therapeutic efficacy. nih.gov CZE, particularly when combined with sensitive detection techniques like laser-induced fluorescence (LIF), offers a robust platform for these measurements. nih.gov

To differentiate and quantify these species, a strategic analytical workflow is often employed. This may involve the selective reduction of disulfide bonds using a reducing agent like tributylphosphine. nih.gov By analyzing samples before and after reduction, the concentrations of both the free thiol and the disulfide forms can be determined. Derivatization with a fluorescent tag, such as 5-iodoacetamidofluorescein (5-IAF), significantly enhances detection sensitivity, which is particularly important for analyzing biological samples where concentrations can be low. nih.gov

One method allows for the baseline separation of total plasma D-penicillamine from other physiological thiols. nih.gov In this approach, different forms of the drug (reduced, free, and protein-bound) are measured by altering the sequence of disulfide reduction and protein precipitation. nih.gov The analysis is performed using a phosphate/borate run buffer at a high pH (e.g., 11.4), with a migration time for D-penicillamine of approximately 7 minutes. nih.gov

Table 3: CZE-LIF Method for Thiol-Disulfide Quantitation of D-Penicillamine

| Parameter | Condition | Reference |

| Derivatizing Agent | 5-iodoacetamidofluorescein (5-IAF) | nih.gov |

| Reducing Agent | Tributylphosphine | nih.gov |

| Run Buffer | Phosphate/Borate Buffer | nih.gov |

| pH | 11.4 | nih.gov |

| Detection | Laser-Induced Fluorescence (LIF) | nih.gov |

| Analyte Forms Measured | Reduced, Free, and Protein-Bound D-Penicillamine | nih.gov |

This interactive table details a CZE-LIF method for the quantitative analysis of different forms of D-penicillamine, including its thiol and disulfide states.

Mechanistic Investigations of Penicillamine Disulfide Redox Chemistry

Oxidation-Reduction Equilibria and Kinetics of the Penicillamine (B1679230) Disulfide System

The redox landscape of the penicillamine disulfide system is characterized by its interactions with biological reductants and oxidants. The stability of the disulfide bond and the kinetics of its cleavage and formation are governed by the surrounding redox environment and the intrinsic properties of the molecule itself.

The oxidation of D-penicillamine to its disulfide form can be achieved through various means, including air oxidation under alkaline conditions and reaction with chemical oxidants like hydrogen peroxide. Kinetic studies have revealed that the rate of D-penicillamine oxidation is pH-dependent, with optimal rates observed around pH 8.5. The reaction of D-penicillamine with glutathione (B108866) disulfide (GSSG) to form this compound and glutathione has an equilibrium constant (Keq) of 1.2 × 10⁻³, indicating that the equilibrium favors the formation of this compound due to its thermodynamic stability.

The reduction of this compound back to its monomeric thiol form is a critical process in its biological activity. Studies have shown that the reduction of this compound by various thiol reductants is possible, though often less efficient compared to the reduction of other disulfides. For instance, the reduction by glutathione is only partial, highlighting the relative stability of the this compound bond.

Thiol-Disulfide Exchange Reactions Involving this compound

Thiol-disulfide exchange is a fundamental reaction class for this compound, allowing it to interact with and modulate the cellular thiol pool. These reactions are critical for the therapeutic effects of D-penicillamine, particularly in conditions like cystinuria.

Reactivity with Endogenous Biological Thiols: Glutathione and Cysteine

This compound readily engages in thiol-disulfide exchange reactions with key endogenous thiols such as glutathione (GSH) and cysteine (Cys). These reactions lead to the formation of mixed disulfides, namely penicillamine-glutathione mixed disulfide (PSSG) and penicillamine-cysteine mixed disulfide (PSSC). researchgate.netcdnsciencepub.com The formation of these mixed disulfides is a key step in the metabolism of D-penicillamine and contributes to its mechanism of action. wikipedia.org For example, the formation of the more soluble penicillamine-cysteine mixed disulfide is the basis for the use of D-penicillamine in the treatment of cystinuria, as it helps to reduce the levels of the less soluble cystine. wikipedia.org

Formation and Reduction Mechanisms of Penicillamine-Glutathione Mixed Disulfide

The formation of penicillamine-glutathione mixed disulfide (PSSG) occurs through the reaction of D-penicillamine with glutathione disulfide (GSSG) or the reaction of this compound with glutathione (GSH). researchgate.netontosight.ai The reaction between D-penicillamine and GSSG proceeds in two steps, with the initial formation of PSSG being much faster than the subsequent formation of this compound. researchgate.net This indicates a lower propensity for penicillamine to form its symmetrical disulfide via thiol-disulfide exchange. researchgate.net

The reduction of PSSG is also a critical process. In biological systems, the primary mechanism for the reduction of PSSG is believed to be a thiol-disulfide exchange reaction with GSH, which regenerates D-penicillamine and forms GSSG. The GSSG is then subsequently reduced back to GSH by the enzyme glutathione reductase in an NADPH-dependent manner. nih.gov

Formation and Reduction Mechanisms of Penicillamine-Cysteine Mixed Disulfide

Similar to the glutathione system, penicillamine-cysteine mixed disulfide (PSSC) is formed through thiol-disulfide exchange reactions between D-penicillamine and cystine or between this compound and cysteine. cdnsciencepub.com The formation of PSSC is therapeutically significant in cystinuria, as it is more soluble than cystine. wikipedia.org The reaction of D-penicillamine with cystine also proceeds in two steps, with the formation of the mixed disulfide being the initial and faster step. cdnsciencepub.com

The reduction of PSSC can occur via reaction with endogenous thiols like glutathione. The reduction of penicillamine-cysteine disulfide by glutathione has been found to be more efficient than the reduction of this compound itself, suggesting that the mixed disulfide is more susceptible to cleavage by cellular reductants.

Influence of Steric Environment and Molecular Architecture on Disulfide Bond Stability and Reactivity in this compound

A defining feature of penicillamine and its disulfide is the presence of two methyl groups on the β-carbon atom. This unique molecular architecture introduces significant steric hindrance around the sulfur atom, profoundly influencing the stability and reactivity of the disulfide bond. cdnsciencepub.com

This steric bulk is a primary reason for the observed differences in reactivity between penicillamine and less hindered thiols like cysteine. For instance, the rate of disulfide formation for penicillamine is significantly slower than that for cysteine. Kinetic studies have shown a second-order rate constant for penicillamine oxidation to be 12.3 M⁻¹min⁻¹, compared to 45.6 M⁻¹min⁻¹ for cysteine.

The steric hindrance also affects the stability of the disulfide bond. The Cys-Pen disulfide bond has been reported to be more reductively stable than the naturally occurring Cys-Cys disulfide bond due to the steric inhibition of thiol-disulfide exchange. nih.gov This increased stability can be advantageous in certain therapeutic applications where a more persistent disulfide linkage is desired. nih.gov The steric effects of the gem-dimethyl groups are a key determinant of the unique redox chemistry of this compound, setting it apart from other biological disulfides and contributing to its specific pharmacological profile.

Data Tables

Table 1: Kinetic Data for this compound and Related Reactions

| Reaction | Reactants | Products | Rate Constant (k) | Conditions |

| Penicillamine Oxidation | D-Penicillamine | This compound | 12.3 M⁻¹min⁻¹ | - |

| Cysteine Oxidation | Cysteine | Cystine | 45.6 M⁻¹min⁻¹ | - |

Table 2: Equilibrium Constants for this compound Exchange Reactions

| Reaction | Reactants | Products | Equilibrium Constant (Keq) | Conditions |

| Penicillamine-Glutathione Exchange | D-Penicillamine + Glutathione Disulfide | This compound + Glutathione | 1.2 x 10⁻³ | pH 7.4 |

Biochemical Interactions of Penicillamine Disulfide with Biomolecular Systems

Impact on Peptide and Protein Conformation and Stability

The incorporation of penicillamine (B1679230) disulfide into peptides and proteins introduces distinct conformational constraints and alters their stability profiles. This is primarily due to the steric hindrance imposed by the dimethyl groups, which affects disulfide bond geometry and accessibility.

The formation of correct disulfide bonds is a critical step in the folding of many peptides and proteins, ensuring their native three-dimensional structure and biological activity. monash.edu Penicillamine disulfide plays a directing role in this process, particularly in complex, disulfide-rich peptides. The principle of orthogonal disulfide pairing, utilizing both cysteine (Cys) and penicillamine (Pen) residues, has emerged as a powerful strategy to guide the oxidative folding process. nih.govresearchgate.netacs.org

Under oxidative conditions, the formation of a Cys-Pen heterodimer is favored over Cys-Cys or Pen-Pen homodimers. researchgate.netnih.gov This preference allows for the selective formation of specific disulfide bridges, thereby reducing the number of possible misfolded isomers and directing the folding pathway toward the desired native conformation. acs.orgnih.gov This strategy has been successfully employed to control the folding of multicyclic peptides without the need for complex protecting group strategies or sequence manipulations. nih.govresearchgate.net By strategically placing penicillamine residues within a peptide sequence, researchers can dictate the pattern of disulfide bond formation, leading to a higher yield of the correctly folded, biologically active peptide. nih.gov

For instance, in peptides with multiple disulfide bridges, replacing certain cysteine residues with penicillamine can significantly reduce the number of potential disulfide isomers, simplifying the folding landscape. researchgate.netnih.gov This directed folding is achieved through direct air oxidation or thiol-disulfide exchange reactions in a redox environment. nih.govresearchgate.net The inherent preference for Cys-Pen pairing acts as a molecular guide, making the rational design and synthesis of complex cyclic peptides more feasible. nih.govacs.org

During the oxidative folding of peptides, the formation of non-native disulfide bonds can lead to misfolded intermediates that become trapped, preventing the peptide from reaching its native, functional state. nih.gov These "kinetic traps" represent a significant challenge in peptide synthesis and folding studies. nih.govnih.gov The introduction of penicillamine can modulate the formation of these misfolded species.

Studies on peptides like ProTx-II, an inhibitory cystine knot (ICK) peptide, have shown that in the absence of a redox buffer, misfolded intermediates with non-native disulfide linkages can form, hindering the formation of the correct structure. nih.gov The strategic placement of penicillamine residues can steer the folding pathway away from these kinetic traps. nih.gov For example, placing penicillamine at the C-terminus of ProTx-II analogues was found to prevent the formation of singly bridged misfolded intermediates that are problematic for the native sequence. nih.gov

However, the use of penicillamine does not always completely eliminate misfolding. In some cases, while it prevents certain kinetic traps, other non-native intermediates, such as multiple two-disulfide peptides, may still be produced. nih.gov The analysis of these penicillamine-modified intermediates, often using techniques like tandem mass spectrometry, provides valuable insights into the intricacies of peptide folding pathways and the specific roles of different regions of the peptide in initiating and guiding the folding process. researchgate.netnih.gov This understanding is crucial for optimizing the synthesis of complex peptides and for elucidating the fundamental mechanisms of protein folding. acs.orgmdpi.com

A key characteristic of the cysteine-penicillamine (Cys-Pen) disulfide bond is its significantly increased stability against reduction compared to the naturally occurring cysteine-cysteine (Cys-Cys) disulfide bond. researchgate.net This enhanced stability is attributed to the steric hindrance provided by the β,β-dimethyl groups of the penicillamine residue. nih.gov These bulky groups physically obstruct the approach of reducing agents, such as thiols, making the disulfide bond less susceptible to cleavage. researchgate.netnih.gov

This increased reductive stability has important implications for the design of more robust peptides and proteins. For instance, peptides containing Cys-Pen disulfide bridges exhibit greater stability in reducing environments, which can be advantageous for therapeutic peptides that need to remain intact in the body. researchgate.netnih.gov The protective effect of the penicillamine moiety slows down the process of disulfide shuffling, where disulfide bonds are broken and reformed, leading to a more stable peptide structure over time. nih.gov

The reduction of this compound itself is notably difficult compared to other disulfides like captopril (B1668294) disulfide. nih.gov While captopril disulfide can be nearly fully reduced by tributyl phosphine, the same conditions result in no detectable reduction of this compound. nih.gov Even with thiol reductants like glutathione (B108866), the reduction of this compound is significantly less efficient than that of captopril disulfide, with a much lower initial rate of reduction and a smaller equilibrium constant. nih.gov This inherent resistance to reduction underscores the stabilizing effect that penicillamine incorporation can have on the disulfide bonds within peptides and proteins. nih.govrsc.org

Coordination Chemistry and Ligand Binding to Metal Ions and Metalloproteins

This compound, and its parent compound penicillamine, are effective chelating agents, capable of binding to a variety of metal ions. wikipedia.orgtaylorfrancis.com This ability to coordinate with metals is a crucial aspect of its biochemical activity and has been extensively studied.

Penicillamine acts as a versatile ligand, coordinating with transition metal ions such as Copper(II), Cobalt(II), Zinc(II), and Nickel(II) through its sulfur, nitrogen, and oxygen donor atoms. researchgate.netnih.gov The interaction with copper is particularly noteworthy. Penicillamine can form a mixed-valence cluster with copper ions, specifically a [Cu(I)8Cu(II)6(D-Pen)12Cl]5- complex, in aqueous solutions under physiological-like conditions. nih.gov

Studies have shown that the replacement of cysteine with penicillamine in peptide sequences can significantly impact the complex formation processes with metal ions like Nickel(II). nih.gov For instance, it can suppress the formation of polynuclear complexes and enhance the binding affinity of the metal to the amino terminus. nih.gov With Zinc(II) and Cadmium(II), peptides containing penicillamine typically exhibit tridentate coordination involving the amino group and two thiolate groups. nih.gov

The interaction between penicillamine and zinc has also been investigated in the context of copper excretion. However, studies in rats have suggested that the concurrent administration of D-penicillamine and a zinc salt, or the administration of a pre-formed D-penicillamine/zinc complex, does not offer any significant advantage over the use of either agent alone for enhancing copper excretion. nih.gov

The structures of metal-penicillamine complexes have been elucidated using various analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance (NMR). researchgate.netresearchgate.netresearchgate.net X-ray crystallography has been particularly instrumental in providing detailed atomic-level information about the coordination geometry of these complexes. nih.govjhu.edu

For example, the crystal structure of a 1:1 complex of Cadmium(II) and D-penicillamine revealed that the metal atom is bonded to the amino, carboxylate, and thiol groups of the ligand. researchgate.net In a cobalt complex, Co(L-His)(D-Pen), the penicillamine ligand coordinates to the cobalt ion as a dianion through its sulfur, nitrogen, and oxygen atoms, resulting in a distorted octahedral geometry around the metal center. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molar Mass ( g/mol ) | Molecular Formula | Key Structural Feature |

| This compound | 296.4 | C10H20N2O4S2 | Disulfide bond linking two penicillamine units |

| Penicillamine | 149.21 | C5H11NO2S | Thiol group and gem-dimethyl groups |

| Cysteine | 121.16 | C3H7NO2S | Thiol group |

| Cystine | 240.3 | C6H12N2O4S2 | Disulfide bond linking two cysteine units |

Modulation of Metalloprotein Activity by this compound and Its Precursors

Penicillamine and its disulfide form can influence the activity of several metalloproteins through direct interaction with the protein or by chelating essential metal cofactors.

Catalase: D-penicillamine has been shown to inhibit catalase activity. This inhibition is more potent in the absence of chelating agents like DTPA, suggesting that redox-active transition metal ions may cooperate with sulfhydryl compounds to inactivate the enzyme. researchgate.net The mechanism involves the generation of thiyl radicals from D-penicillamine, which participate in a futile redox cycle, producing superoxide (B77818) radicals and hydrogen peroxide. nih.govfigshare.comacs.orgacs.org This leads to the formation of compound II, a temporarily inactive state of catalase, thereby perturbing hydrogen peroxide homeostasis. nih.govfigshare.comacs.orgacs.org

Tyrosinase: As a copper-containing enzyme, tyrosinase activity can be modulated by chelating agents. nih.gov The thiol group in D-penicillamine has an affinity for the copper ions in the active site of tyrosinase. miami.edu This interaction can limit the enzyme's activity, which is a rate-limiting step in melanin (B1238610) synthesis. miami.edumdpi.com Compounds with sulfhydryl groups can bind to the copper ions at the enzyme's active site, leading to inhibition. mdpi.com

Superoxide Dismutase (SOD): Long-term therapy with penicillamine can affect the activity of erythrocyte CuZn superoxide dismutase. nih.gov Studies have shown that a significant number of patients on penicillamine therapy exhibit CuZn SOD activities below the reference range, with levels decreasing to about 50% of the mean of controls in some cases. nih.gov This suggests that penicillamine can impact intracellular copper availability, for which erythrocyte CuZn SOD is a potential monitoring parameter. nih.gov

Ceruloplasmin: Penicillamine treatment can lead to a decrease in serum ceruloplasmin levels. nih.gov Ceruloplasmin is a ferroxidase enzyme that plays a role in iron metabolism and also carries copper. The chelating action of penicillamine can affect copper homeostasis, which in turn influences the levels and activity of copper-dependent enzymes like ceruloplasmin. nih.govnih.gov

ADAM Proteins: A Disintegrin and Metalloproteinase (ADAM) proteins are a family of membrane-anchored proteins involved in cell adhesion and proteolytic ectodomain shedding. wikipedia.org Their structure and function are stabilized by numerous disulfide bonds and are dependent on zinc for their metalloproteinase activity. mdpi.com While direct studies on this compound's interaction with ADAMs are limited, the known ability of penicillamine to chelate metals and interact with disulfide bonds suggests a potential for modulation. The disintegrin-like domains of ADAMs, which are involved in cell-cell and cell-matrix interactions, are cysteine-rich, making them potential targets for thiol-disulfide exchange reactions. mdpi.commdpi.com

Interplay with Cellular Redox Homeostasis

This compound and its precursor, D-penicillamine, can significantly influence the delicate balance of cellular redox systems, impacting both thiol-disulfide pools and the management of reactive oxygen species.

Impact on Intracellular Thiol-Disulfide Pools (e.g., in Erythrocytes)

The administration of D-penicillamine can alter the intracellular thiol-disulfide equilibrium, with notable effects observed in erythrocytes. Incubation of red blood cells with D-penicillamine leads to a change in glutathione resonances, indicating an increase in the concentration of glutathione disulfide (GSSG). nih.gov This is accompanied by a commensurate decrease in signals from the methyl groups of penicillamine, suggesting a thiol-disulfide exchange reaction. nih.gov

Furthermore, in clinical contexts such as rheumatoid arthritis, patients responding well to D-penicillamine treatment have shown a 20% to 35% increase in erythrocyte glutathione (GSH) levels after several weeks of therapy. nih.gov This rise in intracellular GSH often precedes the clinical response. nih.gov This suggests a complex interaction where D-penicillamine, likely through its conversion to and from this compound, modulates the intracellular glutathione pool, a key component of the cell's antioxidant defense system.

Modulatory Effects on Reactive Oxygen Species (ROS) Generation and Scavenging Systems

D-penicillamine exhibits a dual role in the context of reactive oxygen species (ROS), acting as both a generator and a scavenger. The copper-catalyzed oxidation of D-penicillamine can generate ROS, including hydrogen peroxide (H₂O₂), in a dose-dependent manner. nih.govnih.gov This pro-oxidant activity is particularly relevant in the presence of transition metals like copper. frontiersin.org

Conversely, D-penicillamine is also recognized for its free radical scavenging properties. nih.gov It can attenuate or abolish the hemodynamic effects of ROS-generating systems, such as the hypoxanthine-xanthine oxidase system, in the pulmonary circulation. nih.gov This scavenging action is thought to contribute to its therapeutic effects by protecting against oxidative damage. The molecule can inhibit the production of both lipoxygenase and cyclooxygenase products, which can be mediated by ROS. nih.gov Therefore, the net effect of penicillamine and its disulfide on cellular redox status is a balance between its potential to generate ROS through metal-catalyzed oxidation and its capacity to scavenge these reactive species.

Biochemical Effects on Extracellular Matrix Proteins

The influence of penicillamine and its disulfide extends to the structural components of the extracellular matrix, most notably collagen.

Influence on Collagen Cross-linking Mechanisms

D-penicillamine is known to interfere with the formation of collagen cross-links. wikipedia.orgdrugbank.com The primary mechanism involves the inhibition of lysyl oxidase, a copper-dependent enzyme that initiates the cross-linking process by deaminating lysine (B10760008) and hydroxylysine residues in collagen to form reactive aldehydes. mdpi.com

However, the interaction is more complex than simple enzyme inhibition. D-penicillamine can react with the lysyl-derived aldehyde intermediates, forming thiazolidine (B150603) rings. nih.gov This action does not necessarily inhibit the initial formation of bifunctional cross-links but rather blocks their maturation into more stable, polyfunctional cross-link products. nih.gov This interference with the close molecular packing required for the synthesis of these mature cross-links leads to an accumulation of Schiff base cross-link precursors. nih.gov The result is newly synthesized collagen that is more soluble and susceptible to degradation. mdpi.comnih.govnih.gov This effect has been observed to suppress increases in lung collagen content in animal models of pulmonary fibrosis. cdc.gov

Interactive Data Table: Summary of Biochemical Interactions

| Biomolecular System | Specific Target | Effect of Penicillamine/Penicillamine Disulfide | Key Mechanism | Reference(s) |

| Metalloproteins | Catalase | Inhibition | Generation of thiyl radicals leading to an inactive enzyme state. | nih.gov, researchgate.net, figshare.com, acs.org, acs.org |

| Tyrosinase | Inhibition | Chelation of copper ions in the active site. | miami.edu, mdpi.com | |

| Superoxide Dismutase (CuZn SOD) | Decreased Activity | Alteration of intracellular copper availability. | nih.gov | |

| Ceruloplasmin | Decreased Levels | Disruption of copper homeostasis. | nih.gov | |

| Cellular Redox Homeostasis | Intracellular Thiol-Disulfide Pools | Increased Erythrocyte GSSG and GSH | Thiol-disulfide exchange reactions. | nih.gov, nih.gov |

| Reactive Oxygen Species (ROS) | Dual role: Generation and Scavenging | Copper-catalyzed oxidation generates ROS; thiol group scavenges free radicals. | nih.gov, nih.gov, nih.gov | |

| Extracellular Matrix | Collagen Cross-linking | Inhibition of mature cross-link formation | Blocks aldehyde condensation and the maturation of Schiff bases into polyfunctional cross-links. | nih.gov, wikipedia.org, drugbank.com |

Computational and Theoretical Approaches in Penicillamine Disulfide Research

Molecular Modeling and Docking Simulations for Interaction Prediction and Conformational Analysis

Molecular modeling and docking simulations are powerful computational techniques used to predict how molecules interact and to analyze their three-dimensional structures. These methods are particularly valuable for understanding the conformational constraints and interaction potential imposed by a penicillamine (B1679230) disulfide bond within a larger peptide or at a protein-protein interface.

Molecular docking is used to predict the preferred orientation of one molecule when bound to another. While specific docking studies focused solely on the isolated penicillamine disulfide molecule are not prominent, the principles are applied to peptides containing this moiety. Docking simulations can help predict how the unique conformation induced by a this compound bridge might enhance or disrupt binding to a biological target. For instance, the rigidification of a peptide loop by a this compound bond could lead to a more favorable binding entropy upon interaction with a receptor. Computational models can assess these energetic contributions to predict binding affinity.

These simulations are critical in drug design, where the goal is to create molecules with high affinity and specificity for a target. By modeling the conformational effects of a this compound linkage, researchers can rationally design peptides with improved pharmacological properties. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distributions, and the stability of different chemical states. researchgate.netnih.gov

For penicillamine and its disulfide, DFT calculations can elucidate key electronic properties. By calculating the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other species. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to predict the molecule's susceptibility to oxidation and reduction.

A key application is the prediction of reactivity. The disulfide bond is a reactive moiety, susceptible to cleavage by reducing agents. Quantum chemical calculations can model the reaction pathway of this reduction. For example, the energy barrier for a thiol-disulfide exchange reaction involving this compound can be computed, providing a theoretical basis for experimentally observed reaction rates. researchgate.net Studies have shown that the reduction of this compound is kinetically slower compared to other disulfides like captopril (B1668294) disulfide, a phenomenon that can be investigated by calculating the transition state energies of the respective reduction reactions. nih.gov

DFT methods have been successfully used to inspect the structural characteristics of the penicillamine monomer under different pH conditions, demonstrating the power of these calculations to handle complex solution environments using implicit solvation models. researchgate.netrsc.org Such calculations are foundational for understanding the more complex electronic behavior of the this compound dimer.

Table 1: Application of Quantum Chemical Methods to this compound Research

| Computational Method | Application | Predicted Properties | Relevance |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, electron density, electrostatic potential | Predicts sites of electrophilic/nucleophilic attack and overall reactivity. |

| Reaction Pathway Modeling | Transition state energies, reaction energy barriers | Explains the kinetics of disulfide bond cleavage and exchange reactions. | |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | UV-Vis absorption wavelengths, orbital contributions | Aids in the interpretation of experimental electronic spectroscopy. nih.gov |

Prediction of Conformational Preferences and Disulfide Folding Pathways in Penicillamine-Containing Systems

One of the most significant applications of computational methods in this area is predicting how proteins and peptides fold into their correct three-dimensional structures, particularly for those containing multiple disulfide bonds. The incorporation of penicillamine in place of cysteine offers a powerful strategy to direct these folding pathways, a process that can be effectively modeled and predicted computationally. researchgate.netnih.gov

Research has revealed an "orthogonal" pairing preference when both cysteine (Cys) and penicillamine (Pen) residues are present in a peptide. nih.gov Under oxidative conditions, the formation of a heterodimeric Cys-Pen disulfide bond is kinetically and thermodynamically favored over the formation of homodimeric Cys-Cys or Pen-Pen bonds. researchgate.net The formation of Pen-Pen disulfide bonds is particularly disfavored due to the steric clash of the adjacent dimethyl groups. researchgate.net

Computational folding algorithms leverage this knowledge to dramatically simplify the prediction of disulfide connectivity. For a peptide with six cysteine residues, there are 15 possible disulfide pairing combinations. By replacing three of the cysteines with penicillamine, the number of likely isomers is significantly reduced, making the computational problem more tractable. researchgate.net Models can be programmed to heavily favor the formation of Cys-Pen linkages, guiding the simulation toward the most probable native structure. This strategy has proven invaluable for the rational design and folding of complex multicyclic peptides. nih.gov

Table 2: Relative Preferences in Disulfide Bond Formation

| Bond Type | Relative Stability / Formation Likelihood | Computational Significance |

| Cys-Pen (Heterodimer) | High | The preferred pairing; used as a constraint in folding simulations to predict the correct structure. |

| Cys-Cys (Homodimer) | Moderate | Forms, but is less favored when Pen is available for pairing. |

| Pen-Pen (Homodimer) | Low | Disfavored due to steric hindrance; often excluded as a possibility in predictive models. |

This predictive power accelerates the development of peptide-based therapeutics and ligands, as it allows for the in silico design of molecules that are predisposed to fold into a specific, biologically active conformation. researchgate.net

Spectroscopic Data Interpretation and Assignment Through Computational Methods

Computational methods are essential for the accurate interpretation of complex spectroscopic data. By calculating theoretical spectra and comparing them to experimental results, researchers can confidently assign spectral features to specific molecular structures and vibrations.

In the study of penicillamine, the combination of Raman Optical Activity (ROA) spectroscopy and DFT calculations has been particularly insightful. researchgate.netrsc.org ROA is a chiroptical technique sensitive to the three-dimensional arrangement of atoms. DFT calculations can predict the ROA spectra for different possible conformations of penicillamine in solution. By matching the calculated spectra to the experimental data, researchers were able to identify the dominant conformations of D- and L-penicillamine at various pH levels and assign specific ROA peaks to particular vibrational modes of the molecule. rsc.org For example, the B3LYP/aug-cc-PVDZ method, combined with an implicit solvation model, has been used to successfully elucidate these structure-spectra relationships. researchgate.netrsc.org

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying molecules like this compound. researchgate.net Computational chemistry offers tools to predict NMR chemical shifts. escholarship.orgbohrium.com The chemical shifts of carbon atoms, particularly the Cβ atom adjacent to the sulfur, are known to be highly sensitive to the redox state of the sulfur. nih.gov Theoretical calculations can predict the ¹³C chemical shifts for a penicillamine residue in its reduced (thiol) form and its oxidized (disulfide) form. This allows for unambiguous assignment of peaks in an experimental NMR spectrum, providing clear evidence for the formation of a this compound bond. nih.gov

These computational approaches transform spectroscopy from a purely observational technique into a powerful tool for detailed structural elucidation, enabling a deeper understanding of the molecule's behavior in its chemical environment.

Future Perspectives and Advanced Applications in Chemical Biology

Design of Novel Disulfide-Bridged Scaffolds for Biochemical Probes and Research Tools

The engineering of disulfide-rich peptides (DRPs) has often been complicated by the difficulty in controlling the specific pairing of cysteine residues. acs.org The introduction of penicillamine (B1679230) into peptide scaffolds offers a powerful solution to this challenge, enabling the design of novel biochemical probes and research tools with precisely defined three-dimensional structures.

A key advancement is the use of orthogonal cysteine-penicillamine (Cys-Pen) disulfide pairing. nih.gov Research has revealed that under conditions that allow for disulfide exchange, the formation of a Cys-Pen heterodimer is significantly favored over Cys-Cys or Pen-Pen homodimers. researchgate.net This preferential pairing provides a strategy for directing the rational folding of complex multicyclic peptides from their linear precursors without the need for complex protecting group chemistry or sequence manipulation. nih.govresearchgate.net This methodology allows for the highly selective production of specific cyclic structures, sometimes yielding a single structural isomer where multiple outcomes would otherwise be possible. nih.govresearchgate.net

The steric bulk of the β,β-dimethyl groups on the penicillamine residue is central to this control. nih.gov This steric hindrance not only influences the folding pathway but also confers increased stability to the resulting disulfide bond against reduction. researchgate.net For instance, the Cys-Pen bond is more resistant to thiol-disulfide exchange compared to the natural Cys-Cys bond, which can enhance the in vitro stability of the peptide scaffold. researchgate.net By strategically replacing cysteine with penicillamine at specific positions within a peptide sequence, researchers can reduce the number of possible disulfide isomers and guide the peptide to fold into a desired, bioactive conformation. researchgate.net

These structurally defined scaffolds are being developed as a new class of peptide ligands. acs.orgnih.gov For example, researchers have designed and synthesized noncanonical bisthiol motifs that mimic the sterically hindered thiol of penicillamine. acs.orgnih.gov These motifs can be incorporated into peptides, directing their folding into specific bicyclic and tricyclic structures. acs.orgnih.gov By creating libraries of these novel DRPs, new peptide ligands with high affinity for protein targets can be identified, opening new avenues for peptide drug discovery. acs.orgnih.gov

| Research Finding | Implication for Biochemical Probes | Key Compound(s) |

| Orthogonal Cys-Pen disulfide pairing directs the folding of multicyclic peptides. nih.govresearchgate.net | Enables the synthesis of structurally precise probes and ligands without complex protecting group strategies. nih.gov | Cysteine, Penicillamine |

| Steric hindrance from penicillamine's dimethyl groups enhances disulfide bond stability. researchgate.netnih.gov | Increases the in vitro stability of peptide-based tools in biological media. | Penicillamine |

| Strategic replacement of Cys with Pen reduces the number of potential disulfide isomers. researchgate.net | Simplifies the production and purification of peptides with a single, desired conformation. | Cysteine, Penicillamine |

| Synthetic motifs mimicking the Pen thiol can be used to create bicyclic and tricyclic peptide libraries. acs.orgnih.gov | Facilitates the discovery of novel, high-affinity peptide ligands for various protein targets. acs.org | Penicillamine, Cysteine |

Exploration of Penicillamine Disulfide in Supramolecular Chemistry and Nanomaterials

The principles guiding the formation of this compound bonds are being extended into the realms of supramolecular chemistry and nanomaterials. Penicillamine's ability to interact with metal surfaces and its capacity for disulfide bridging are being exploited to create dynamic, functional materials. d-nb.info

One area of exploration involves the surface modification of metal nanoparticles, such as those made of gold and silver, with penicillamine. rsc.org This modification can induce a pH-controlled reversible assembly of the nanoparticles. rsc.org At acidic pH, the carboxylic acid groups of the surface-bound penicillamine become protonated, reducing electrostatic repulsion and allowing hydrogen bonding interactions to promote interparticle linkages and aggregation. rsc.org This process is reversible, as increasing the pH restores the negative charge and causes the nanoparticle assemblies to disperse. This dynamic behavior allows for the creation of "smart" materials that respond to environmental stimuli. rsc.org

The this compound linkage itself serves as a cleavable tether in the design of advanced nanomaterials for biomedical applications. For example, D-penicillamine has been conjugated to nanoparticles via a disulfide bond for potential therapeutic delivery. nih.gov The disulfide link is stable under normal physiological conditions but can be cleaved by reducing agents like glutathione (B108866), which is present in higher concentrations inside cells. nih.gov This redox-responsive release mechanism is a key strategy in designing drug delivery systems that can release their cargo specifically at the target site. nih.gov In one study, nanoparticles carrying D-penicillamine via a disulfide bond were shown to release the chelator under reducing conditions, which then effectively resolubilized copper-amyloid beta aggregates, suggesting a potential application in neurodegenerative diseases. nih.gov

Furthermore, penicillamine has been used to modify the surface of cadmium-based quantum dots (QDs) and nanorods. d-nb.info The formation of disulfide bridges is one of the reactions penicillamine can undergo, influencing the surface chemistry and photoluminescent properties of these nanomaterials, which are crucial for applications in bioimaging. d-nb.info

| Application Area | Role of Penicillamine/Penicillamine Disulfide | Resulting Functionality |

| Metal Nanoparticle Assembly | Surface modification of gold/silver nanoparticles with penicillamine. rsc.org | pH-controlled, reversible aggregation and dispersion of nanoparticles. rsc.org |

| Drug Delivery Systems | Conjugation to nanoparticles via a redox-sensitive disulfide bond. nih.gov | Triggered release of cargo (e.g., D-penicillamine) in a reducing environment. nih.gov |

| Quantum Dot Modification | Surface functionalization of cadmium-based nanoparticles. d-nb.info | Alteration of photoluminescent properties for bioimaging applications. d-nb.info |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science Leveraging this compound Motifs

The this compound motif is a prime example of a chemical structure that facilitates interdisciplinary research, bridging the gap between fundamental chemistry, complex biology, and applied materials science. Its unique combination of properties—controlled covalent bond formation, steric influence, and responsiveness to biological stimuli—makes it a valuable tool for scientists working across these fields.

In a notable convergence of materials science and neurobiology, researchers have developed nanoparticle systems for delivering D-penicillamine across the blood-brain barrier. nih.gov This work involves the chemical synthesis of nanoparticle-chelator conjugates using disulfide linkages, the material science challenge of creating stable nanoparticles that can traverse a biological barrier, and the biological goal of targeting metal-induced protein aggregation implicated in diseases like Alzheimer's. nih.gov Similarly, penicillamine-modified nanoparticles have been designed to inhibit and disassemble amyloid-β aggregates, demonstrating a clear link between nanomaterial design and a therapeutic strategy for a complex neurodegenerative disorder. researchgate.net

The development of novel peptide therapeutics based on disulfide-rich scaffolds is another area of intense interdisciplinary focus. nih.gov Chemists design and synthesize peptides with strategically placed penicillamine residues to enforce specific, stable conformations. researchgate.net Biologists and pharmacologists then test these constrained peptides for their activity and selectivity against biological targets, such as nicotinic acetylcholine (B1216132) receptors in the context of non-opioid pain treatment. nih.gov This process, from rational chemical design to biological validation, exemplifies the synergy required to advance modern drug discovery. acs.orgnih.gov

The study of how constrained peptides, such as those containing this compound bridges, undergo base-assisted desulfurization to form lanthionine-bridged structures further highlights this interdisciplinary nature. nih.gov This research involves peptide chemistry, mechanistic organic chemistry (elucidating the β-elimination/Michael-addition mechanism), and advanced analytical techniques like NMR spectroscopy to characterize the resulting structures. nih.gov The findings have implications for creating peptides with unusual amino acids and enhanced stability, a goal shared by chemists and biochemists alike. nih.gov

| Interdisciplinary Field | Contribution from Chemistry | Contribution from Biology | Contribution from Materials Science | Key Compound |

| Neurotherapeutics | Synthesis of D-penicillamine-nanoparticle conjugates via disulfide bonds. nih.gov | Targeting amyloid-beta aggregation in Alzheimer's disease models. nih.govresearchgate.net | Design of nanoparticles capable of crossing the blood-brain barrier. nih.gov | D-penicillamine |

| Peptide Drug Discovery | Design of conformationally constrained peptides using orthogonal Cys-Pen pairing. nih.govresearchgate.net | Evaluating peptide potency and selectivity against biological receptors (e.g., nAChRs). nih.gov | N/A | Penicillamine, Cysteine |

| Peptide Modification | Investigating the mechanism of base-assisted desulfurization of disulfide bridges. nih.gov | Understanding the formation of stable, non-natural peptide structures. | Characterization of constrained peptide conformations using advanced spectroscopy. nih.gov | Penicillamine, Lanthionine |

Q & A

Basic: How can penicillamine disulfide be analytically distinguished from penicillamine in pharmaceutical formulations?

Methodological Answer:

this compound (PDS) lacks the free sulfhydryl group present in penicillamine (PNC), enabling differentiation via redox-based assays. For example:

- Capillary Zone Electrophoresis (CZE): Using a 50 mM phosphate buffer (pH 2.5), PNC and PDS exhibit distinct migration times due to charge differences. Quantitation is achieved by comparing peak heights in non-reducing conditions .

- NMR Spectroscopy: Proton NMR in D2O can resolve PDS and PNC via chemical shift disparities. The equivalent weights of PDS (24.87) and PNC (24.70) allow direct peak height comparisons for quantification .